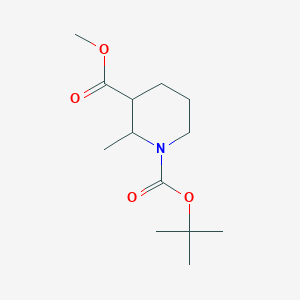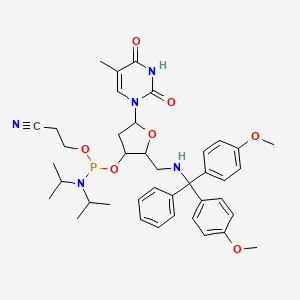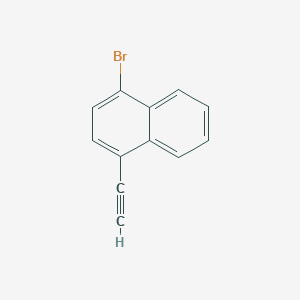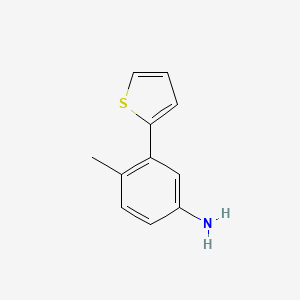
Isopropyl 3,4-dibromothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3,4-dibromothiophene-2-carboxylate: is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms at the 3 and 4 positions and an isopropyl ester group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 3,4-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .
Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .
Wirkmechanismus
The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .
Molecular Targets and Pathways:
Chemical Reactions: The bromine atoms act as leaving groups in substitution reactions, while the ester group can undergo hydrolysis or reduction.
Biological Systems: Potential molecular targets include enzymes and receptors that interact with thiophene derivatives, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromothiophene-2-carboxylic acid: Lacks the isopropyl ester group, making it less lipophilic and potentially less reactive in certain substitution reactions.
Isopropyl 2-bromothiophene-3-carboxylate: Has a different bromination pattern, which can affect its reactivity and applications.
Isopropyl 3,4-dichlorothiophene-2-carboxylate: Substituted with chlorine atoms instead of bromine, leading to different chemical and physical properties.
Uniqueness: Isopropyl 3,4-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and an isopropyl ester group.
Eigenschaften
Molekularformel |
C8H8Br2O2S |
|---|---|
Molekulargewicht |
328.02 g/mol |
IUPAC-Name |
propan-2-yl 3,4-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3 |
InChI-Schlüssel |
LZIJRFJMRIYSKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C(=CS1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)


![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)

![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)

![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)

![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)


